molecular formula C13H12BrNO2 B1369037 Ethyl 7-bromo-2-methylquinoline-3-carboxylate CAS No. 948290-16-2

Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Cat. No.: B1369037
CAS No.: 948290-16-2
M. Wt: 294.14 g/mol
InChI Key: PYRVSBADHBVVGL-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2-methylquinoline-3-carboxylate: is a chemical compound with the molecular formula C13H12BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method includes the following steps:

    Bromination: 2-methylquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 7-bromo-2-methylquinoline.

    Esterification: The brominated product is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include 7-amino-2-methylquinoline-3-carboxylate or 7-thio-2-methylquinoline-3-carboxylate.

    Oxidation: Products include 7-bromo-2-methylquinoline-3-carboxylic acid.

    Reduction: Products include ethyl 7-bromo-2-methylquinoline-3-carbinol.

Scientific Research Applications

Ethyl 7-bromo-2-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-2-methylquinoline-3-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ester group can interact with biological targets, affecting their function. The quinoline ring system is known to intercalate with DNA, which can be exploited in anticancer research.

Comparison with Similar Compounds

  • Ethyl 7-chloro-2-methylquinoline-3-carboxylate
  • Ethyl 7-fluoro-2-methylquinoline-3-carboxylate
  • Ethyl 7-iodo-2-methylquinoline-3-carboxylate

Comparison: Ethyl 7-bromo-2-methylquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

ethyl 7-bromo-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRVSBADHBVVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589157
Record name Ethyl 7-bromo-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-16-2
Record name Ethyl 7-bromo-2-methyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948290-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromo-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948290-16-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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